molecular formula C21H16BrClN4O3 B2572169 N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-62-4

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2572169
CAS No.: 921575-62-4
M. Wt: 487.74
InChI Key: XBCCWFXOEUOEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent, reversible, and selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway , which plays a fundamental role in the development, activation, and survival of B-cells. This mechanism makes BTK a compelling therapeutic target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis. By selectively inhibiting BTK, this compound effectively attenuates downstream signaling, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in malignant B-cells. As a research tool, it is invaluable for investigating the pathophysiology of B-cell-mediated diseases, elucidating BTK-related signaling networks, and evaluating the efficacy of BTK inhibition in various in vitro and in vivo models. This product is supplied with high chemical purity and is intended for research applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCCWFXOEUOEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine scaffold (e.g., in and ) in ring fusion orientation.

Substituent Analysis

  • Halogenated Aryl Groups: The 4-bromo-2-methylphenyl and 4-chlorophenyl groups in the target compound contrast with analogs bearing sulfamoylphenyl (e.g., 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide in ) or nitrobenzylideneamino groups (e.g., compound 27 in ). Halogenated aryl groups enhance lipophilicity and metabolic stability compared to sulfonamides, which may improve membrane permeability .
  • Carboxamide vs. Ester/Sulfonamide: The 7-carboxamide group in the target compound differs from ester derivatives (e.g., ethyl carboxylate in ) and sulfonamides (e.g., compound 13 in ).

Physicochemical Properties

Key data from analogous compounds:

Compound Melting Point (°C) Yield (%) Notable Functional Groups Reference
Target Compound Not reported 4-Bromo-2-methylphenyl, carboxamide
13 () 258.6 71 4-Chlorobenzamide, sulfamoyl
27 () 375.5 75 Nitrobenzylideneamino, sulfamoyl
10b () Not reported 38 Cyclopentyl, sulfamoylphenyl

Molecular Docking and Computational Predictions

  • highlights molecular docking studies for CDK9 inhibitors, where the pyrrolo-pyrimidine core occupies the hinge region. The target compound’s 4-bromo-2-methylphenyl group may enhance hydrophobic interactions in analogous binding pockets .
  • describes fluorophenyl-containing analogs with optimized binding to kinases, suggesting halogenated aryl groups improve affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.